![molecular formula C17H20N2O3S B5716962 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as DMF-DMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has various scientific research applications due to its unique chemical structure and properties. It has been studied for its potential use as a therapeutic agent in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition results in the activation of genes that are involved in the regulation of cell growth and differentiation. 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has various biochemical and physiological effects that have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which results in the inhibition of tumor growth. Additionally, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes and pathways in cells, which makes it useful for studying the regulation of gene expression, cell growth, and differentiation. Additionally, 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one of the limitations of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide. One of the directions is to further investigate its potential use as a therapeutic agent in cancer treatment. Additionally, there is a need to study its potential use as an anti-inflammatory agent in various disease models. Another direction is to investigate its potential use as a fluorescent probe for imaging biological systems. Finally, there is a need to study the structure-activity relationship of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide in order to design more potent and selective analogs for various applications.
Synthesemethoden
4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide is synthesized using a specific method that involves the reaction of 3,4-dimethylphenyl isocyanate with N-methylsulfonyl-4-aminomethylbenzamide. This reaction results in the formation of 4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide as a white crystalline solid with a melting point of 168-170°C. The purity of the synthesized compound is determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-4-9-16(10-13(12)2)19(23(3,21)22)11-14-5-7-15(8-6-14)17(18)20/h4-10H,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRCVSZOFGIQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

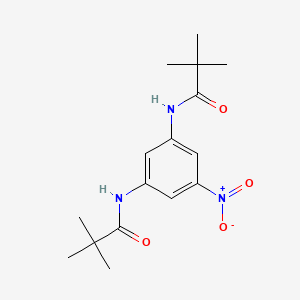
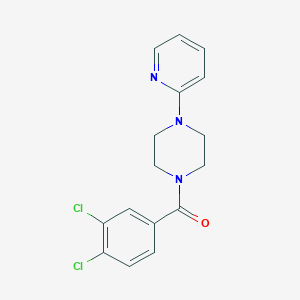
![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
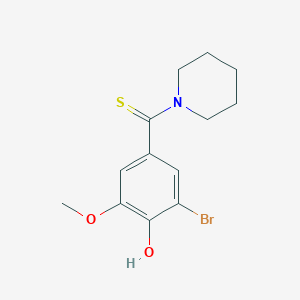
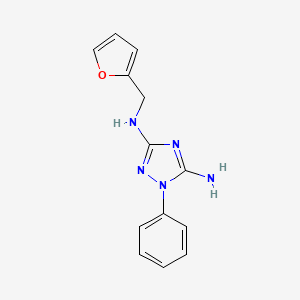
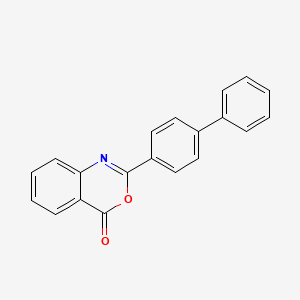

![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
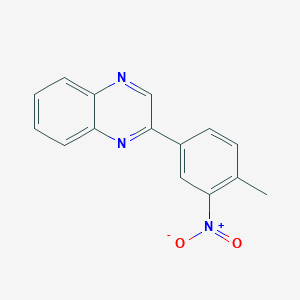
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
